Sulfoxide, 2-chloroethyl vinyl
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Overview
Description
Sulfoxide, 2-chloroethyl vinyl, also known as 2-chloroethyl vinyl sulfoxide, is an organic compound with the molecular formula C4H7ClOS. It is characterized by the presence of a sulfoxide group (S=O) attached to a vinyl group (CH2=CH-) and a 2-chloroethyl group (ClCH2CH2-).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl vinyl sulfoxide can be achieved through several methods. One common approach involves the reaction of 2-chloroethyl vinyl ether with a sulfoxide precursor under controlled conditions. The reaction typically requires the use of a polar solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the sulfoxide group .
Industrial Production Methods
In an industrial setting, the production of 2-chloroethyl vinyl sulfoxide may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl vinyl sulfoxide undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to the corresponding sulfide.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloroethyl vinyl sulfoxide has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-chloroethyl vinyl sulfoxide involves its reactive functional groups. The vinyl group can undergo polymerization, while the sulfoxide group can participate in redox reactions. The 2-chloroethyl group can undergo nucleophilic substitution, making the compound versatile in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-chloroethyl ethyl sulfide: Similar structure but with a sulfide group instead of a sulfoxide.
Vinyl sulfone: Contains a sulfone group instead of a sulfoxide.
2-chloroethyl vinyl ether: Lacks the sulfoxide group.
Properties
CAS No. |
40709-82-8 |
---|---|
Molecular Formula |
C4H7ClOS |
Molecular Weight |
138.62 g/mol |
IUPAC Name |
1-chloro-2-ethenylsulfinylethane |
InChI |
InChI=1S/C4H7ClOS/c1-2-7(6)4-3-5/h2H,1,3-4H2 |
InChI Key |
WROKGYVSAYYTNV-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)CCCl |
Origin of Product |
United States |
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